molecular formula C13H18N2O3 B2600783 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine CAS No. 415719-74-3

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

Cat. No.: B2600783
CAS No.: 415719-74-3
M. Wt: 250.298
InChI Key: GGHVLSZFXJPAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is an organic compound with the molecular formula C13H18N2O3 It is characterized by a morpholine ring substituted with two methyl groups at positions 2 and 6, and a 4-nitrobenzyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 2,6-Dimethyl-4-(4-aminobenzyl)morpholine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.

    4-Nitrobenzylmorpholine: Lacks the methyl groups, which can affect its steric and electronic properties.

    2,6-Dimethyl-4-benzylmorpholine: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

Uniqueness: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is unique due to the presence of both the nitrobenzyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[(4-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-3-5-13(6-4-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVLSZFXJPAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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